8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one
Description
8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene ring. Key structural features include:
- Methoxy group at the 8-position of the benzene ring.
- Methyl group at the 1-position of the azepine ring.
- Ketone functionality at the 2-position (lactam structure).
Properties
IUPAC Name |
8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-11-7-10(15-2)4-3-9(11)5-6-13-12(8)14/h3-8H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHFEIHWHZHDAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=CC(=C2)OC)C=CNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Cardiovascular Therapeutics
One of the most notable applications of 8-methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is as an intermediate in the synthesis of Ivabradine, a drug used for treating heart conditions such as angina pectoris and myocardial infarction. The compound acts by slowing down heart rate, making it valuable in managing various cardiac rhythm disturbances .
2. Anticancer Activity
Research indicates that derivatives of benzazepines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate IC50 values indicating potent inhibitory effects on cell proliferation in breast cancer cells (MCF-7) ranging from 1.2 µM to 5.3 µM .
Synthetic Methodologies
The synthesis of this compound can be achieved through various chemical reactions. A notable method involves the treatment of 8-substituted benzazepines with phosphoryl chloride under reflux conditions, leading to the formation of multiple products, including dimers and other derivatives .
Table 1: Antiproliferative Activity of Benzazepine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| 5-Methyl-benzazepine | MCF-7 | 2.5 |
| 4-Chloro-benzazepine | MCF-7 | 4.0 |
Table 2: Synthesis Conditions and Yields
| Reaction Conditions | Yield (%) | Major Products |
|---|---|---|
| Phosphoryl Chloride, Reflux 45 min | 40 - 60% | Dimerization products |
| Temperature: -50 to 110 °C | Variable | Various derivatives |
Case Studies
Case Study 1: Synthesis of Ivabradine Precursor
In a study focusing on the synthesis of Ivabradine, researchers utilized this compound as a key intermediate. The reaction involved multiple steps including reduction reactions in organic solvents like THF and DMF, yielding high amounts of the desired product with good purity levels .
Case Study 2: Anticancer Research
A series of experiments were conducted to evaluate the anticancer properties of benzazepine derivatives. The compound demonstrated significant activity against MCF-7 breast cancer cells with an IC50 value of 3.1 µM, highlighting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The following table highlights key structural differences between 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one and related benzazepinones:
Key Observations :
- Substituent positions (e.g., methoxy at C8 vs. C7/C8) significantly alter electronic and steric properties.
Physical Properties:
- Melting Points: High melting points (>300°C) are common among benzazepinones (e.g., compounds 8 and 9 in ) due to strong intermolecular hydrogen bonding .
- Spectroscopic Data: Eleutherinone: NMR (¹H and ¹³C) and NOESY experiments confirm the 8-methoxy-1-methyl arrangement and planar naphthoquinone structure . 7,8-Dimethoxy derivatives: IR spectra show characteristic C=O (1690–1710 cm⁻¹) and O-H/N-H (3200–3400 cm⁻¹) stretches .
Biological Activity
8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one is a heterocyclic compound with a unique benzazepine core structure. Its molecular formula is C12H13NO2, and it has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C12H13NO2
- Molecular Weight : 203.24 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is known to modulate the activity of various enzymes and receptors, which can lead to diverse physiological effects. The exact mechanism often depends on the context of its application and the specific biological pathways involved.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for further investigation in inflammatory diseases.
Neuropharmacological Activity
Given its structural similarity to other benzazepines known for their neuropharmacological effects, this compound is being explored for its potential role in treating central nervous system disorders. Preliminary studies suggest it may influence serotonin (5-HT) receptor activity, which is critical in mood regulation and various psychiatric conditions .
In Vitro Studies
Recent studies have highlighted the compound's ability to inhibit specific enzymes related to neurotransmitter metabolism. For instance, it has shown promise as a selective antagonist at certain adenosine receptors, which could have implications for conditions like anxiety and depression .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to understand how modifications to the benzazepine structure affect biological activity. The presence of the methoxy group at position 8 has been identified as crucial for enhancing receptor affinity and selectivity .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antimicrobial, anti-inflammatory | Methoxy substitution enhances activity |
| 8-Methoxy-3-methyl-1,3-dihydro-3-benzazepin-2-one | Similar pharmacological profile | Different methyl group position |
| 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate | Varies; less studied | Distinct core structure |
Q & A
Q. What are the recommended synthetic routes for 8-Methoxy-1-methyl-1,3-dihydro-3-benzazepin-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted benzazepine precursors under controlled conditions. Key steps include:
- Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce ketone functionalities.
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction of intermediates.
- Substitution : Halogenation (e.g., Br₂ or Cl₂) followed by nucleophilic substitution with methoxy groups.
Critical Parameters : Temperature (60–80°C for cyclization), solvent polarity (e.g., dichloromethane for non-polar intermediates), and catalyst choice (e.g., Pd/C for hydrogenation). Purity is optimized via recrystallization in ethanol or acetonitrile .
Table 1 : Common Reagents and Conditions
| Reaction Type | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | DCM, 70°C, 12h | 65–75% |
| Oxidation | KMnO₄, H₂SO₄ | 80–85% |
| Methoxylation | NaOMe, MeOH, reflux | 70–78% |
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and methyl (-CH₃) substituents. Key peaks: δ 3.3–3.5 ppm (OCH₃), δ 1.2–1.4 ppm (CH₃).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 219.1 (C₁₂H₁₃NO₂).
- X-ray Crystallography : Resolve stereochemistry and confirm the benzazepinone core.
- HPLC-PDA : Purity assessment using a C18 column (ACN:H₂O gradient, 90:10 to 50:50) .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy position) influence the compound's pharmacological profile?
- Methodological Answer : Structural analogs show that:
- Methoxy Position : Para-methoxy (vs. ortho/meta) enhances lipophilicity (logP +0.3), improving blood-brain barrier penetration.
- Methyl Group : N-methylation reduces metabolic degradation (t₁/₂ increased by 40% in hepatic microsomes).
- Assay Systems : Use in vitro CYP450 inhibition assays (e.g., CYP3A4) and in vivo pharmacokinetic studies in rodents to correlate substituent effects with bioavailability. For example, 8-methoxy derivatives exhibit 2-fold higher AUC₀–24h compared to 7-methoxy analogs .
Q. What strategies resolve contradictory biological activity data in different assay systems?
- Methodological Answer : Contradictions often arise from assay-specific conditions:
- Receptor Binding vs. Functional Assays : Validate target engagement using radioligand binding (e.g., ³H-labeled analogs) alongside cAMP/GTPγS functional assays.
- Species Differences : Compare human vs. rodent receptor isoforms (e.g., 5-HT₂A affinity varies by 30% between species).
- Metabolite Interference : Use LC-MS/MS to identify active metabolites in in vivo studies that may mask parent compound effects. For example, demethylated metabolites of 8-methoxy analogs show antagonistic activity in functional assays .
Q. What computational methods predict the compound's reactivity in novel chemical transformations?
- Methodological Answer :
- DFT Calculations : Optimize transition states for ring-opening reactions (e.g., B3LYP/6-31G* level). Predict regioselectivity in electrophilic aromatic substitution.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to guide reaction conditions.
- Docking Studies : Map interactions with enzymes (e.g., cytochrome P450) to forecast metabolic pathways. Validate with experimental IC₅₀ values from hepatic microsome assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across inhibition studies?
- Methodological Answer : Discrepancies may stem from:
- Assay Variability : Standardize protocols (e.g., pre-incubation time, ATP concentration in kinase assays).
- Compound Stability : Verify compound integrity via LC-MS before/during assays.
- Statistical Power : Use ≥3 independent replicates and report SEM. For example, IC₅₀ for MAO-A inhibition ranges from 1.2–2.5 µM due to variations in enzyme sources (recombinant vs. tissue-derived) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
